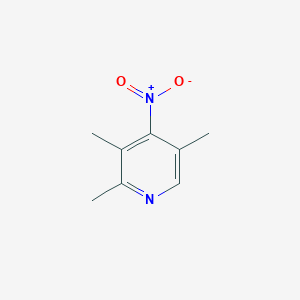

2,3,5-Trimethyl-4-nitropyridine

説明

2,3,5-Trimethyl-4-nitropyridine 1-oxide (CAS 86604-79-7) is a nitro-substituted pyridine derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. It is characterized by a pyridine ring substituted with three methyl groups at positions 2, 3, and 5, a nitro group at position 4, and an N-oxide functional group. This compound is primarily used as a key intermediate in pharmaceutical synthesis, notably in the production of anti-ulcer agents like omeprazole derivatives .

特性

IUPAC Name |

2,3,5-trimethyl-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-9-7(3)6(2)8(5)10(11)12/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWVJGMOIPHMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethyl-4-nitropyridine typically involves the nitration of 2,3,5-trimethylpyridine. One common method is the reaction of 2,3,5-trimethylpyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

化学反応の分析

Nitration and Formation

The synthesis of 2,3,5-trimethyl-4-nitropyridine typically begins with the nitration of 2,3,5-trimethylpyridine (collidine). This reaction proceeds via electrophilic aromatic substitution under strongly acidic conditions.

Reaction Data:

| Reaction Type | Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|---|

| Nitration | H₂SO₄, 0–5°C, 4–6 hours | HNO₃, H₂SO₄ | This compound N-oxide | 72.5% |

Key Findings:

-

The nitrating agent is NO₂⁺ HSO₄⁻ , generated in situ from concentrated nitric and sulfuric acids .

-

Reaction regioselectivity is directed by the electron-donating methyl groups, favoring nitration at the 4-position .

Nucleophilic Substitution Reactions

The nitro group at the 4-position is susceptible to nucleophilic displacement, enabling functional group interconversions critical for drug synthesis.

Methoxy Substitution

Replacement of the nitro group with a methoxy group is achieved via sodium methoxide:

| Reaction Type | Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|---|

| Nucleophilic substitution | CH₃OH, 60–80°C, 2–3 hours | NaOCH₃ | 2,3,5-Trimethyl-4-methoxypyridine N-oxide | 85–90% |

Mechanism:

-

The reaction proceeds via a solvated CH₃O⁻ intermediate, which displaces the nitro group in an SNAr mechanism .

Rearrangement and Functionalization

The compound undergoes structural rearrangements to form intermediates for downstream reactions.

O-Acylation and Rearrangement

Acetic anhydride induces rearrangement to form acetylated derivatives:

| Reaction Type | Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|---|

| O-Acylation | 70–90°C, 1–2 hours | (CH₃CO)₂O | 2-Acetyloxymethyl-3,5-dimethyl-4-nitropyridine | 95% |

Pathway:

Hydrolysis and Chlorination

The acetylated product is hydrolyzed and chlorinated to yield key intermediates:

Notes:

-

Thionyl chloride (SOCl₂) is preferred for chlorination due to minimal side-product formation .

-

Immediate neutralization post-hydrolysis prevents impurity formation (e.g., 2-hydroxymethyl-4-chloropyridine) .

Oxidation to Omeprazole Precursors

The chloromethyl derivative undergoes oxidation to form sulfinyl intermediates en route to omeprazole:

| Reaction Type | Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|---|

| Oxidation | CH₂Cl₂, 20–25°C, 3 hours | mCPBA, H₂O₂/(NH₄)₂MoO₄ | 5-Methoxy-2-((3,5-dimethyl-4-methoxy-2-pyridinyl)methyl)sulfinyl-1H-benzimidazole | 75–80% |

Catalytic System:

-

Ammonium molybdate enhances the oxidation efficiency of H₂O₂, reducing reaction times from 30 hours to <2 hours .

Stability and Side Reactions

科学的研究の応用

Pharmaceutical Applications

TMNP and its derivatives have been extensively studied for their potential pharmaceutical applications:

- Antimicrobial Activity : TMNP exhibits significant antibacterial properties. Research indicates that derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The nitro group facilitates electron transfer processes leading to bactericidal effects.

- Anti-inflammatory Effects : Compounds derived from TMNP have shown promise in reducing pro-inflammatory cytokines and modulating inflammatory pathways. In vitro studies demonstrated a reduction in nitric oxide production in macrophage cell lines treated with TMNP derivatives.

- Proton Pump Inhibitors : TMNP derivatives are being investigated as potential proton pump inhibitors for treating gastrointestinal disorders. The structural features of TMNP enhance its interaction with biological targets involved in gastric acid secretion.

Agricultural Applications

TMNP has applications in agrochemicals as an intermediate in the synthesis of pesticides. Its derivatives have been explored for their efficacy against plant pathogens and pests, contributing to crop protection strategies.

Material Science

In material science, TMNP is utilized as a precursor for synthesizing various organic materials with specific electronic properties. Its ability to undergo chemical transformations allows for the development of new materials with tailored functionalities.

Case Study 1: Antibacterial Activity Assessment

A series of experiments evaluated the antibacterial efficacy of synthesized TMNP derivatives against common bacterial strains. The results indicated that:

| Compound Derivative | Antibacterial Activity (MIC µg/mL) |

|---|---|

| Parent Compound | >1000 |

| Derivative A | 250 |

| Derivative B | 500 |

| Derivative C | 100 |

This study highlighted that modifications at the chloromethyl or nitro positions significantly enhanced antibacterial potency compared to the parent compound.

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies using macrophage cell lines treated with various TMNP derivatives showed:

| Compound Derivative | IC50 (µM) |

|---|---|

| Parent Compound | N/A |

| Derivative A | 20 |

| Derivative B | 15 |

| Derivative C | 10 |

The findings indicated a promising anti-inflammatory profile for certain derivatives, demonstrating their potential therapeutic applications.

作用機序

The mechanism of action of 2,3,5-Trimethyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways .

類似化合物との比較

Key Physical Properties:

- Melting Point : Conflicting data exists: 73 °C (technical datasheet, ≥95% purity) vs. 194.4 °C (computational database) . This discrepancy may arise from polymorphic variations or measurement methodologies.

- Boiling Point : 397.8 °C at 760 mmHg .

- Density : 1.26 g/cm³ .

- Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Comparison with Similar Compounds

The following table and analysis compare 2,3,5-trimethyl-4-nitropyridine 1-oxide with structurally related pyridine derivatives in terms of properties, synthesis, and applications.

Structural and Property Comparison

*Note: Discrepancy in melting points for the target compound discussed in Section 1.

Key Observations:

Substituent Effects: The nitro group in the target compound enhances electrophilic reactivity, making it suitable for substitution reactions (e.g., methoxylation in omeprazole synthesis) . In contrast, Nifedipine’s dihydropyridine core and ester groups prioritize redox stability for drug activity .

Thermal Stability :

Key Observations:

- The target compound’s synthesis prioritizes nitro-group introduction at position 4, requiring controlled nitration conditions. In contrast, Nifedipine relies on Hantzsch dihydropyridine formation for ring construction .

- Halogenated pyridines often involve direct halogenation or metal-catalyzed coupling, differing from the target compound’s nitro-focused pathway .

Key Observations:

- The target compound requires refrigerated storage due to its reactivity, whereas halogenated derivatives may demand inert atmospheres for stability .

生物活性

2,3,5-Trimethyl-4-nitropyridine (C8H10N2O2) is an organic compound belonging to the pyridine family, characterized by the presence of three methyl groups and a nitro group attached to the pyridine ring. Its unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the nitration of 2,3,5-trimethylpyridine using nitric acid in the presence of sulfuric acid as a catalyst. This process requires controlled temperature conditions to ensure selective nitration at the 4-position of the pyridine ring. The compound can also undergo various chemical reactions, including reduction, substitution, and oxidation, leading to different derivatives with potential biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions may lead to enzyme inhibition or activation and modulation of cellular pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. Its derivatives have been explored for their potential use as antibacterial agents , showing promise in pharmacological applications including anti-inflammatory effects .

Case Studies

- Antibacterial Activity : A study investigated the antibacterial efficacy of this compound against several gram-positive and gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as a therapeutic agent.

- Enzyme Inhibition : Another research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results suggested that this compound could act as an inhibitor for certain enzymes, potentially leading to altered metabolic processes in target cells .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Initial studies indicate low toxicity levels at therapeutic doses; however, further investigations are necessary to establish comprehensive safety data across different biological systems.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,3-Dimethyl-4-nitropyridine | Two methyl groups; one nitro group | Antibacterial properties; enzyme interactions |

| 4-Nitropyridine | No methyl groups; one nitro group | Less reactive; limited biological activity |

| 2,3,5-Trimethylpyridine | Three methyl groups; no nitro group | Lower reactivity compared to nitro derivatives |

Unique Features

The combination of electron-donating methyl groups and an electron-withdrawing nitro group in this compound contributes to its distinct chemical reactivity and potential for diverse applications in research and industry .

Q & A

What are the key synthetic pathways for 2,3,5-trimethyl-4-nitropyridine, and how do reaction conditions influence intermediate stability?

Basic Research Focus

The compound is synthesized via multi-step routes, often starting with 2,3,5-trimethylpyridine. Critical steps include nitration, oxidation, and functional group transformations. For example, nitration of the pyridine ring requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or decomposition . Intermediate stability, such as the N-oxide derivative (CAS 86604-79-7), is sensitive to temperature and solvent polarity; storage under inert atmospheres and low temperatures is recommended .

How can conflicting data on reaction yields in published synthesis methods be resolved?

Advanced Research Focus

Yield discrepancies often arise from variations in nitration efficiency or purification techniques. For instance, acetylation of this compound N-oxide with acetic anhydride may yield 70–85% product depending on solvent choice (e.g., dichloromethane vs. toluene/ethanol) and reaction time . Systematic reproducibility studies, including kinetic monitoring via HPLC or in situ FT-IR, are essential to identify optimal conditions .

What spectroscopic methods are most effective for characterizing this compound derivatives?

Basic Research Focus

1H NMR is critical for confirming substitution patterns (e.g., methyl group integration at δ 2.1–2.5 ppm and nitro group deshielding effects). FT-IR identifies functional groups, such as nitro (1520–1350 cm⁻¹) and C-N stretches (1250–1020 cm⁻¹) . For purity assessment, HPLC with a C18 column and UV detection at 254 nm resolves intermediates and byproducts .

What are the mechanistic implications of nitro group lability in this compound under reductive conditions?

Advanced Research Focus

The nitro group’s susceptibility to reduction (e.g., via H₂/Pd-C or NaBH₄) can lead to amine or hydroxylamine derivatives. Computational studies (DFT) predict electron-withdrawing effects of methyl groups stabilizing the nitro moiety, but experimental validation via cyclic voltammetry is needed to assess redox potentials . Competing pathways (e.g., ring hydrogenation vs. nitro reduction) require controlled pH and catalyst selection.

How can safety risks associated with handling this compound be mitigated in laboratory settings?

Basic Research Focus

The compound is classified under GHS as flammable (H226) and toxic if ingested (H302). Use fume hoods, flame-resistant lab coats, and closed systems for reactions involving volatile solvents. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via approved hazardous waste channels .

What strategies address contradictions in regioselectivity during pyridine ring functionalization?

Advanced Research Focus

Regioselectivity in nitration or substitution reactions is influenced by steric and electronic factors. For example, methyl groups at positions 2, 3, and 5 direct nitration to the 4-position due to deactivation of adjacent sites. Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites, while experimental validation via isotopic labeling (¹⁵N) clarifies mechanistic pathways .

How can purification challenges for this compound intermediates be addressed?

Basic Research Focus

Chromatography (flash silica gel) or recrystallization (using ethanol/water mixtures) effectively isolates intermediates like 2-(hydroxymethyl)-3,5-dimethyl-4-nitropyridine. For thermally unstable compounds, rotary evaporation under reduced pressure at ≤40°C prevents decomposition .

What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Advanced Research Focus

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets models reaction pathways and transition states. Software like Gaussian or ORCA calculates activation energies for nitration or oxidation steps, while molecular dynamics simulations assess solvent effects .

How do steric effects from methyl groups influence the compound’s applicability in coordination chemistry?

Advanced Research Focus

The methyl groups hinder metal-ligand coordination, limiting use in catalysis. However, derivatives like this compound N-oxide show potential as ligands for transition metals (e.g., Cu²⁺) in non-aqueous media. X-ray crystallography and ESR spectroscopy validate coordination geometries .

What are the challenges in scaling up this compound synthesis from lab to pilot plant?

Advanced Research Focus

Key issues include exothermic nitration requiring precise temperature control and solvent recovery for cost efficiency. Continuous flow reactors mitigate safety risks, while Process Analytical Technology (PAT) tools (e.g., inline NMR) monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。